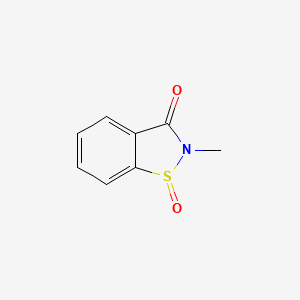
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne typically involves the formation of the cyclic structure through a series of chemical reactions. One common method includes the cyclization of a linear precursor containing sulfur atoms and triple bonds. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: The sulfur atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various isomers with different degrees of saturation.
Scientific Research Applications
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials with unique properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne involves its interaction with molecular targets through its sulfur atoms and triple bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, affecting the function of the target molecules. The pathways involved may include electron transfer, nucleophilic attack, or radical formation, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: A cyclic compound with sulfur atoms but without triple bonds.
1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing cyclic compound with different ring size and properties.
Uniqueness
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is unique due to its combination of sulfur atoms and triple bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
295329-32-7 |
|---|---|
Molecular Formula |
C16H24S4 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1,4,11,14-tetrathiacycloicosa-2,12-diyne |
InChI |
InChI=1S/C16H24S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h1-12H2 |
InChI Key |
XHQVRXIXGNEMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCSC#CSCCCCCCSC#CSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


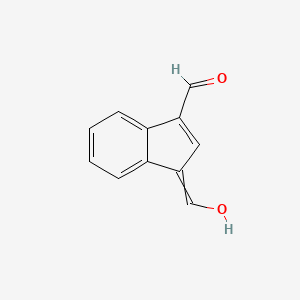
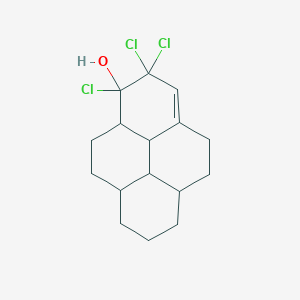
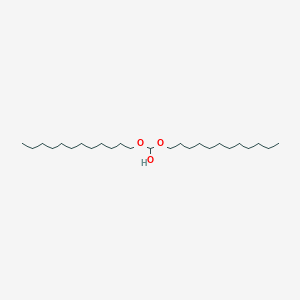
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
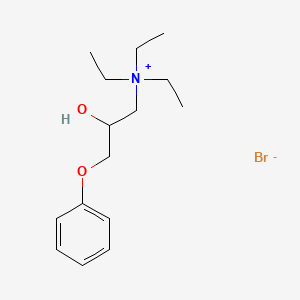
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
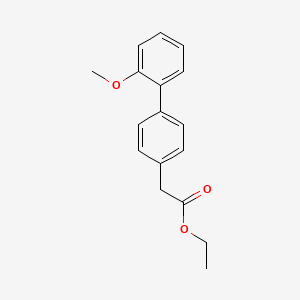
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)

![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)
